molecular formula C16H19NO2 B3190128 4-Ethoxy-n-(4-ethoxyphenyl)aniline CAS No. 3949-80-2

4-Ethoxy-n-(4-ethoxyphenyl)aniline

Cat. No.: B3190128
CAS No.: 3949-80-2
M. Wt: 257.33 g/mol
InChI Key: DIIPPPQHZIQJOP-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-ethoxyphenyl)aniline (CAS 3949-80-2) is a high-purity triphenylamine derivative of significant interest in advanced materials research. This compound, with the molecular formula C 16 H 19 NO 2 and a molecular weight of 257.33 g/mol, serves as a valuable intermediate in organic synthesis and materials science . Its core research value lies in its application for developing opto- and electro-active materials. Triphenylamine derivatives are renowned for their good electron-donating and transporting capabilities, making them crucial components in the design of organic light-emitting diodes (OLEDs) and efficient optical chemosensors . The ethoxy groups attached to the structure act as donors, which can further enhance these optical and electronic properties . The molecular structure features a propeller-like conformation, where the planes of the ethoxy-substituted benzene rings are twisted with respect to one another, a characteristic that influences its solid-state packing and charge transport behavior . Physicochemical properties include a boiling point of 396.9°C at 760 mmHg, a density of 1.088 g/cm³ , and a flash point of 165.1°C . The compound is characterized by a refractive index of 1.575 . This product is offered with a purity range of 85.0% - 99.8% and is supplied in foil aluminium bags or vacuum packaging to ensure stability . It is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the material safety data sheet (MSDS) prior to use.

Properties

CAS No.

3949-80-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-ethoxy-N-(4-ethoxyphenyl)aniline

InChI

InChI=1S/C16H19NO2/c1-3-18-15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19-4-2/h5-12,17H,3-4H2,1-2H3

InChI Key

DIIPPPQHZIQJOP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC

Other CAS No.

3949-80-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Ethoxy-N-(4-ethoxyphenyl)aniline : The dual ethoxy groups enhance electron density on the aromatic rings, promoting charge transfer and red-shifted absorption/emission spectra. This property is critical for optoelectronic applications .
  • (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline (C₁₄H₁₂N₂O₃): The methoxy group (-OCH₃) is less bulky than ethoxy, while the nitro (-NO₂) group is strongly electron-withdrawing. This creates a polarized structure with reduced conjugation, shifting absorption to shorter wavelengths compared to the ethoxy analog .
  • Its larger molecular weight (281.39 g/mol) affects solubility in polar solvents .

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/State Applications Reference
This compound C₁₆H₁₈N₂O₂ 270.33 Dual ethoxy (-OC₂H₅) Crystalline solid Optical materials, two-photon absorption
(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline C₁₄H₁₂N₂O₃ 256.26 Methoxy (-OCH₃), nitro (-NO₂) Not reported Intermediate in Schiff base synthesis
4-Butyl-N-(4-ethoxybenzylidene)aniline C₁₉H₂₃NO 281.39 Butyl (-C₄H₉), ethoxy (-OC₂H₅) Liquid at RT Liquid crystal precursors
Bucetin C₁₂H₁₇NO₃ 223.27 Ethoxy-amide linkage Solid Analgesic, antipyretic

Q & A

Q. What are the standard synthetic protocols for 4-Ethoxy-N-(4-ethoxyphenyl)aniline, and how can intermediates be characterized?

The synthesis involves coupling 4-nitroaniline with 1-ethoxy-4-iodobenzene under Ullmann-type conditions. Key steps include:

  • Reagents : 4-nitroaniline (1.97 g, 15 mmol), 1-ethoxy-4-iodobenzene (10 g, 40 mmol), K₂CO₃ (13.8 g, 100 mmol), L-proline (catalytic), CuI (catalytic), and DMSO as solvent .
  • Conditions : Reflux at 100°C for 24 h, followed by extraction with dichloromethane and purification via column chromatography.
  • Intermediate Characterization : Use ¹H NMR (DMSO-d₆) to confirm intermediates. For example, the final product shows peaks at δ 8.10 (d, 2H, aromatic), 7.32 (d, 2H), and 1.35 (t, 6H, ethoxy groups) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Spectroscopic Methods : ¹H NMR and IR spectroscopy validate functional groups (e.g., ethoxy and aniline moieties) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXTL software) reveals bond lengths and angles. For example, the N–O bond lengths in the nitro group are 1.232(3) Å and 1.229(3) Å, indicating resonance stabilization .

Advanced Research Questions

Q. How can computational methods predict the photophysical properties of this compound derivatives for optoelectronic applications?

  • Two-Photon Absorption (TPA) : Density Functional Theory (DFT) calculations assess electron delocalization in the conjugated system. The dihedral angle between benzene rings (2.8°) suggests planar geometry, enhancing TPA efficiency .
  • UV-Vis Spectroscopy : Experimental λmax values (e.g., 255 nm) correlate with computational predictions to validate electronic transitions .

Q. What experimental strategies optimize reaction pathways for functionalizing this compound?

  • Substitution Reactions : Use nucleophiles (e.g., Grignard reagents) under controlled pH and temperature. Monitor intermediates via HPLC-MS .
  • Oxidation/Reduction : Catalytic hydrogenation reduces nitro groups to amines (Pd/C, H₂), while KMnO₄ oxidizes ethoxy chains to carboxylic acids. Track yields via GC-MS .

Q. How can Design of Experiments (DoE) improve the synthesis or degradation efficiency of this compound?

  • Box-Behnken Design : Test variables (e.g., catalyst concentration, temperature) in 27 experiments to model optimal conditions. For degradation studies, variables include pH, UV intensity, and catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄) .
  • Statistical Analysis : Use Minitab or R to derive quadratic models, validated via ANOVA (p < 0.05) .

Q. What methodologies evaluate the biological interactions of this compound derivatives?

  • Molecular Docking : AutoDock Vina predicts binding affinities (ΔG values) to targets like cyclooxygenase-2 (COX-2). Validate with SPR or ITC assays .
  • In Vitro Assays : MTT assays assess cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa), with EC₅₀ values <10 µM indicating therapeutic potential .

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